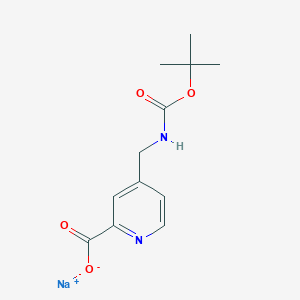
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate: is a chemical compound that features a sodium ion, a picolinate moiety, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The picolinate moiety is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate moiety.
Reduction: Reduction reactions can be performed on the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, especially at the picolinate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is used as a building block in organic synthesis. Its Boc-protected amino group allows for selective reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further reactions . The picolinate moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 3-ethynylbenzylcarbamate
Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to its combination of a Boc-protected amino group and a picolinate moiety. This combination provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H15N2NaO4 |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16;/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI Key |
KZIOOPXEQLYZOP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















